molecular formula C17H17NO3S B5559040 2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)BENZOIC ACID

2-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)BENZOIC ACID

Cat. No.: B5559040
M. Wt: 315.4 g/mol
InChI Key: DGZXMEKIPUTQGH-UHFFFAOYSA-N
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Description

2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)benzoic acid is an organic compound that features a benzoic acid core with a sulfanyl group and a phenylethylcarbamoyl moiety

Properties

IUPAC Name

2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c19-16(18-11-10-13-6-2-1-3-7-13)12-22-15-9-5-4-8-14(15)17(20)21/h1-9H,10-12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZXMEKIPUTQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)benzoic acid typically involves multiple steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-phenylethylamine with a suitable carbonyl compound to form the carbamoyl intermediate.

    Thioether Formation: The carbamoyl intermediate is then reacted with a thiol compound under appropriate conditions to form the thioether linkage.

    Benzoic Acid Derivative Formation: Finally, the thioether intermediate is reacted with a benzoic acid derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. The phenylethylcarbamoyl moiety can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylbenzoic acid: Lacks the sulfanyl group, resulting in different chemical properties.

    2-({[(2-Phenylethyl)carbamoyl]methyl}thio)benzoic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.

    2-({[(2-Phenylethyl)carbamoyl]methyl}oxy)benzoic acid: Contains an ether linkage instead of a sulfanyl group.

Uniqueness

2-({[(2-Phenylethyl)carbamoyl]methyl}sulfanyl)benzoic acid is unique due to the presence of both the phenylethylcarbamoyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

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